
cis-7,10,13,16-Docosatetraenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7,10,13,16-Docosatetraenoic acid methyl ester: is a polyunsaturated fatty acid ester with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is known for its multiple double bonds in the cis configuration, which contribute to its unique chemical properties. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13,16-Docosatetraenoic acid methyl ester typically involves the esterification of cis-7,10,13,16-Docosatetraenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the precursor fatty acid from natural sources such as fish oil or algae. The extracted fatty acid is then purified and subjected to esterification to produce the methyl ester. The process includes steps like decolorization, deodorization, and esterification .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-7,10,13,16-Docosatetraenoic acid methyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
cis-7,10,13,16-Docosatetraenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Mecanismo De Acción
The mechanism of action of cis-7,10,13,16-Docosatetraenoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. The compound also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling .
Comparación Con Compuestos Similares
- cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester
- cis-8,11,14-Eicosatrienoic acid methyl ester
- cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Comparison:
- cis-7,10,13,16-Docosatetraenoic acid methyl ester is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
- Compared to cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester , it has fewer double bonds, resulting in different physical and chemical characteristics.
- cis-8,11,14-Eicosatrienoic acid methyl ester and cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester have different chain lengths and double bond positions, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C23H38O2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
Clave InChI |
ABGHYAFHPINIHF-ZKWNWVNESA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


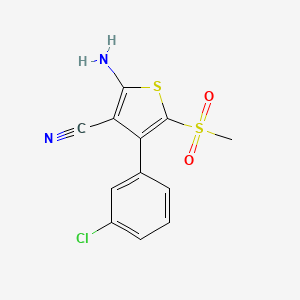

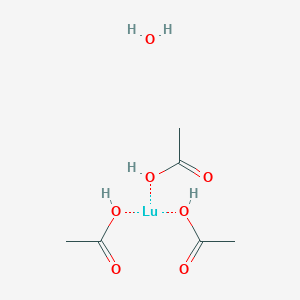
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)

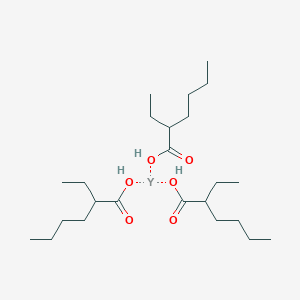
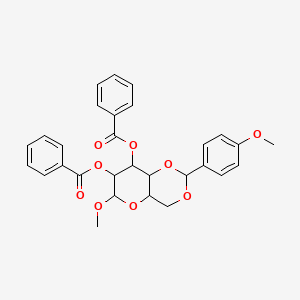
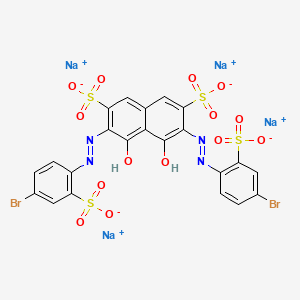

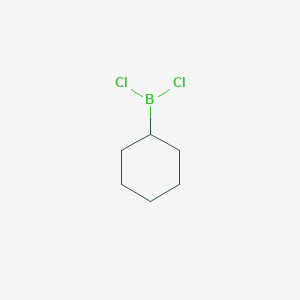
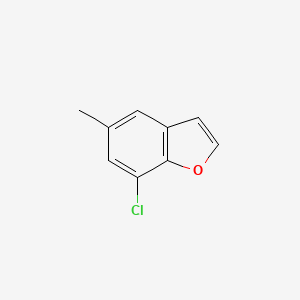

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
